2-(6-Aminopyridin-2-YL)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(6-Aminopyridin-2-yl)ethanol and related compounds has been achieved through various methods, including catalyst-free and aqueous ethanol-mediated synthesis. One study highlights an efficient, catalyst-free multicomponent synthesis of related pyrimidine derivatives in an aqueous ethanol medium, emphasizing the method's green credentials, such as metal-free synthesis and higher product yields without the need for column chromatography (Ibberson et al., 2023). Another approach involves the water-mediated synthesis of pyridine derivatives, employing triethylamine as a base at room temperature, showcasing the versatility and eco-friendliness of the synthesis process (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-(6-Aminopyridin-2-yl)ethanol and derivatives has been extensively studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular geometry, bonding, and interactions within the compound. For instance, the crystal structure analysis of related compounds reveals strong intermolecular hydrogen bonding and π-π interactions, contributing to the stability and reactivity of the molecule (Di, 2010).
Chemical Reactions and Properties
2-(6-Aminopyridin-2-yl)ethanol participates in various chemical reactions, demonstrating its reactivity and functional versatility. It has been employed as a protecting group for carboxylic acids, showcasing its utility in synthetic chemistry for selective protection and deprotection strategies (Elladiou & Patrickios, 2012). Additionally, its involvement in nucleophilic substitution reactions and its potential as a ligand in metal complexes highlight its broad applicability in organic synthesis and coordination chemistry (Bhagwat et al., 2012).
Physical Properties Analysis
The physical properties of 2-(6-Aminopyridin-2-yl)ethanol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces. Research on related compounds provides insights into how molecular modifications can affect physical properties, offering guidance for the design and synthesis of new derivatives with desirable characteristics.
Chemical Properties Analysis
The chemical properties of 2-(6-Aminopyridin-2-yl)ethanol, including its acidity, basicity, and reactivity towards various reagents, are essential for its application in synthetic routes. Studies on related aminopyridines and their interactions with solvents like ethanol reveal the influence of solvent interactions on the compound's reactivity and stability. For example, the amino-imino tautomerization of diaminopyridines by interaction with ethanol demonstrates the compound's dynamic chemical behavior in different environments (Inuzuka & Fujimoto, 1990).
Scientific Research Applications
Summary of the Application
“2-(6-Aminopyridin-2-YL)ethanol” is used as a corrosion inhibitor for mild steel in acidic or basic environments . The presence of heteroatoms, such as nitrogen, oxygen, and pi-electrons in the Schiff base could cause effective adsorption on the mild steel surface, preventing corrosion .
Methods of Application
The weight loss method and scanning electron microscopy (SEM) were used to investigate the inhibitory effects of “2-(6-Aminopyridin-2-YL)ethanol” on mild steel in a 1 M hydrochloric acid environment . Simulations based on the density functional theory are used to associate inhibitory efficacy with basic molecular characteristics .
Results or Outcomes
The efficiency of inhibition increased as the inhibitor concentration increased and decreased as the temperature increased . The SEM analysis confirmed that the corrosion inhibition of “2-(6-Aminopyridin-2-YL)ethanol” proceeded by the formation of an organic protective layer over the mild steel surface by the adsorption process .
2. Anti-Fibrosis Activity
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application
The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes
Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
2-(6-aminopyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUQOXHSUUDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminopyridin-2-YL)ethanol |
Synthesis routes and methods
Procedure details
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